5-[2-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole
Overview
Description
5-[2-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole is a chemical compound with the molecular formula C10H9BrN2O and a molecular weight of 253.1 g/mol . This compound is known for its unique structure, which includes a bromomethyl group attached to a phenyl ring, and a 1,2,4-oxadiazole ring. It has a melting point of 64°C and is classified as a corrosive substance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole typically involves multiple steps. One common method includes the following steps :
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Conversion to Alkane: The acyl group is then reduced to an alkane using a reducing agent such as zinc amalgam in hydrochloric acid (Clemmensen reduction).
Nitration: The alkane is nitrated using a mixture of concentrated nitric and sulfuric acids to introduce a nitro group.
Formation of Oxadiazole Ring: The nitro compound is then converted to the corresponding oxadiazole ring through cyclization reactions involving appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromomethyl group or the oxadiazole ring.
Cyclization Reactions: The compound can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the original compound.
Scientific Research Applications
5-[2-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole has several scientific research applications :
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 5-[2-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways . The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The oxadiazole ring can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(bromomethyl)pyrimidine: This compound has a similar bromomethyl group but differs in the ring structure, having a pyrimidine ring instead of an oxadiazole ring.
3-Bromomethylphenylboronic acid pinacol ester: This compound also contains a bromomethyl group attached to a phenyl ring but includes a boronic acid ester group.
Uniqueness
5-[2-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole is unique due to its combination of a bromomethyl group and an oxadiazole ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-[2-(bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-7-12-10(14-13-7)9-5-3-2-4-8(9)6-11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXIOLDSSMKRDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC=C2CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640218 | |
Record name | 5-[2-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892501-91-6 | |
Record name | 5-[2-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=892501-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[2-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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